(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Description

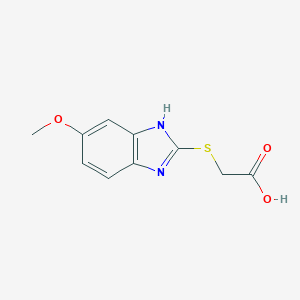

(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid (CAS: 4813-87-0) is a benzimidazole derivative with the molecular formula C₁₀H₁₀N₂O₃S and a molecular weight of 238.27 g/mol . Its structure features a methoxy group (-OCH₃) at the 5-position of the benzimidazole ring and a sulfanyl-acetic acid (-S-CH₂COOH) moiety at the 2-position.

This compound is listed as discontinued in commercial catalogs, though its exact applications remain unspecified. Benzimidazole derivatives are widely explored in medicinal chemistry for their biological activities, including enzyme inhibition and antimicrobial properties .

Propriétés

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-15-6-2-3-7-8(4-6)12-10(11-7)16-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTNWUVHKLFAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the reaction of 5-methoxy-1H-benzoimidazole with a suitable sulfanyl-acetic acid derivative. One common method involves the use of 2-mercapto-5-methoxybenzimidazole as a starting material, which is then reacted with a halogenated acetic acid derivative under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is recognized for its potential as a proton pump inhibitor and serves as an intermediate in the synthesis of various drugs targeting gastrointestinal disorders. Its derivatives have shown promising anti-ulcer properties, with studies indicating that certain synthesized benzimidazole derivatives exhibit higher anti-ulcer activity compared to established drugs like omeprazole .

Case Study: Anti-Ulcer Activity

A study synthesized several benzimidazole-pyrazole hybrids, which were evaluated for their anti-ulcerogenic activity in albino rats. The results indicated that these compounds showed comparable or superior efficacy to omeprazole at lower doses, highlighting the therapeutic potential of this class of compounds in treating gastric ulcers .

Biochemical Research

In biochemical studies, (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is utilized to investigate enzyme activities and protein interactions. It has been instrumental in understanding cellular mechanisms and identifying potential therapeutic targets for various diseases.

Table: Biochemical Applications

Antimicrobial Activity

The compound's derivatives have been screened for antimicrobial properties against various pathogens. Research has shown that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

In vitro tests demonstrated that several synthesized derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Agricultural Chemistry

This compound is also explored in the development of agrochemicals. Its derivatives are being investigated for their effectiveness as herbicides and fungicides, contributing to sustainable agricultural practices.

Table: Agrochemical Applications

| Application Area | Description |

|---|---|

| Herbicides | Developing compounds that inhibit weed growth effectively. |

| Fungicides | Creating formulations that target fungal pathogens in crops. |

Material Science

The incorporation of this compound into material science has led to the formulation of novel materials with enhanced properties. These materials are being studied for their chemical resistance and durability, which are crucial for various industrial applications.

Table: Material Science Applications

| Application Area | Description |

|---|---|

| Polymers | Enhancing the chemical stability of polymeric materials. |

| Coatings | Developing protective coatings with improved durability. |

Mécanisme D'action

The mechanism of action of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl-acetic acid moiety can also participate in various biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares key structural features and properties of (5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid with four analogs:

Key Differences and Implications

In contrast, the fluoro substituent in [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid withdraws electrons, which could enhance the acidity of the acetic acid moiety . The sulfonyl group in [2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid is a strong electron-withdrawing group, significantly increasing the compound’s acidity compared to the sulfanyl linkage in the target compound .

The sulfonyl group in the methylsulfonyl analog improves solubility in polar solvents like DMSO, making it more suitable for pharmaceutical formulations .

Biological Relevance: While the target compound lacks explicit biological data, analogs like MK-3903 (a benzimidazole-based AMPK activator) demonstrate how substituents like chlorine and biphenyl groups can drive specific bioactivities .

Activité Biologique

(5-Methoxy-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, based on recent research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core, which is known for its ability to interact with biological macromolecules such as DNA and proteins. The presence of the methoxy group and the sulfanyl-acetic acid moiety contributes to its solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 15.0 µg/mL | |

| Klebsiella pneumoniae | 10.0 µg/mL | |

| Candida albicans | 20.0 µg/mL |

The compound showed better efficacy compared to standard antibiotics like ampicillin, indicating its potential as a novel antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the effects on human cancer cell lines, the compound was found to exhibit significant cytotoxicity:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer).

- IC50 Values :

- MCF-7: 8.0 µM

- A549: 7.5 µM

- HCT116: 9.0 µM

These results suggest that the compound effectively inhibits cancer cell growth, likely through mechanisms involving DNA interaction and disruption of cellular processes related to proliferation .

The proposed mechanism of action for this compound includes:

- DNA Binding : The compound acts as a DNA minor groove binder, which can interfere with DNA replication and transcription.

- Topoisomerase Inhibition : It has shown potential in inhibiting topoisomerases, enzymes crucial for DNA unwinding during replication .

- Induction of Apoptosis : Flow cytometry studies indicated that treated cells exhibited G2/M phase arrest, suggesting that the compound induces apoptosis through cell cycle disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.